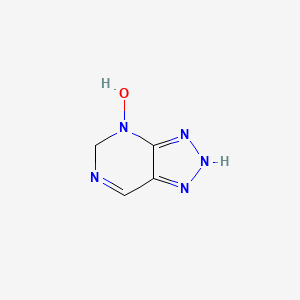

8-Azahypoxanthine

描述

Nomenclature and Classification of 8-Azahypoxanthine

This compound is classified as a triazolopyrimidine, a heterocyclic compound consisting of a pyrimidine (B1678525) ring fused to a triazole ring. chemicalbook.com It is also considered a nucleobase analogue. chemicalbook.com

IUPAC Name: 1,4-dihydro-7H-chembk.commedkoo.comchemicalbook.comtriazolo[4,5-d]pyrimidin-7-one

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-dihydro-7H- chemicalbook.commedkoo.comtriazolo[4,5-d]pyrimidin-7-one. chemicalbook.com This name precisely describes the molecular structure, indicating a triazole ring fused with a pyrimidine ring, with an oxo group at position 7. Due to tautomerism, where protons can migrate to different positions on the heterocyclic ring, other valid IUPAC names such as 2H,3H,7H- chemicalbook.commedkoo.comtriazolo[4,5-d]pyrimidin-7-one may also be encountered. thermofisher.com

Synonyms and Other Identifiers

This compound is known by several synonyms and is cataloged under various chemical database identifiers. These are used interchangeably in scientific literature and commercial listings.

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 2683-90-1 | medkoo.comthermofisher.comscbt.com |

| Molecular Formula | C4H3N5O | thermofisher.comscbt.com |

| Molecular Weight | 137.10 g/mol | scbt.comnih.gov |

| InChI Key | OEEYCNOOAHGFHL-UHFFFAOYSA-N | thermofisher.com |

| MDL Number | MFCD00005804 | tcichemicals.com |

The abbreviation "8-azaHx" is commonly used in research literature as a shorthand for this compound.

While "Azahypoxanthine" can be ambiguous as it does not specify the position of the nitrogen atom, it is frequently used as a synonym for the 8-aza isomer in various chemical catalogs and databases. chemicalbook.com

The identifier NSC 22709 is the designation assigned by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for this compound. medkoo.com

CHEMBL219416 is the identifier for this compound in the ChEMBL database, a large, open-access database of bioactive drug-like small molecules.

PubChem CID: 135410720

The compound this compound is registered in the PubChem database with the Compound Identification (CID) number 135410720. nih.govguidechem.com This public repository provides comprehensive information on its chemical structure, properties, and biological activities. It is important to distinguish this from other compounds, as the CID 75895, which was previously associated with this name, corresponds to a different chemical entity.

EINECS 220-244-3

In the European Inventory of Existing Commercial Chemical Substances (EINECS), this compound is identified by the number 220-244-3. nih.govguidechem.comcharite.dechemicalbook.comcoleparmer.com This identifier is crucial for regulatory and commercial purposes within the European Union.

Chemical Class: Triazolopyrimidine

Chemically, this compound belongs to the triazolopyrimidine class. nih.govchemicalbook.comebi.ac.uk This classification is based on its core structure, which consists of a pyrimidine ring fused to a triazole ring. Specifically, it is described as a triazolopyrimidine that consists of 1,4-dihydro-7H- nih.govguidechem.commedchemexpress.comtriazolo[4,5-d]pyrimidine with an oxo group at the 7th position. nih.govchemicalbook.comebi.ac.uk

Interactive Data Table: Chemical Identifiers

| Identifier | Value |

|---|---|

| PubChem CID | 135410720 |

| EINECS | 220-244-3 |

| CAS Number | 2683-90-1 |

| Molecular Formula | C4H3N5O |

| IUPAC Name | 2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one |

Relationship to Purine (B94841) Analogues

This compound is recognized as a purine analogue, more specifically an azapurine. nih.govebi.ac.uknih.govnih.gov Its structure is derived from the natural purine base hypoxanthine (B114508) through the isosteric replacement of a carbon atom with a nitrogen atom in the purine ring. nih.gov This structural modification, where a C-H group is substituted by a nitrogen atom, is a common strategy in medicinal chemistry to create antimetabolites that can interfere with normal metabolic pathways. nih.govnih.gov As an analogue, it can mimic natural purines and interact with enzymes and receptors involved in purine metabolism. nih.govebi.ac.uk

Historical Context of this compound Research

The synthesis of purine antimetabolites, including aza-analogs like 8-azaguanine (B1665908), dates back to early efforts to create compounds that could interfere with nucleic acid biosynthesis. nih.gov While the initial focus was on isosteric replacements in the purine ring, specific research on this compound has evolved over time. nih.gov In the 1980s, studies began to explore its potential biological effects, including its action as a radiosensitizing agent. ebi.ac.uknih.gov A significant development occurred more recently when its metabolite, 2-aza-8-oxohypoxanthine (AOH), was identified as a "fairy chemical" responsible for the enhanced plant growth seen in "fairy rings". mdpi.comresearchgate.net This discovery has opened new avenues of research into its role in plant biology and potential applications. rsc.org

Significance of this compound in Biochemical and Pharmacological Studies

The significance of this compound in research stems from its diverse biological activities, primarily its function as an enzyme inhibitor and its potential as a therapeutic agent. chemicalbook.com

Detailed Research Findings:

Enzyme Inhibition: this compound is a known inhibitor of several key enzymes. It acts as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme crucial for the purine salvage pathway. nih.govchemicalbook.comebi.ac.ukmedchemexpress.com This inhibition can disrupt the synthesis of nucleotides in certain organisms. Research has also investigated its derivatives as inhibitors of xanthine (B1682287) oxidase. ebi.ac.uk The inhibitory activity against xanthine oxidase was found to be dependent on the length of an alkyl chain substituent, with 2-n-hexyl-8-azahypoxanthine showing the highest activity. ebi.ac.uk

Antimalarial Activity: The compound has demonstrated antimalarial properties. nih.govebi.ac.ukmedkoo.com Its mechanism of action in this context is linked to its ability to inhibit the Plasmodium falciparum 6-oxopurine phosphoribosyltransferase, an enzyme essential for the parasite's survival. medkoo.com This makes it a lead compound in the development of new antimalarial drugs. medkoo.com

Radiosensitizing Effects: Early studies in mice indicated that this compound possesses a mild radiosensitizing effect on both hematopoietic stem cells and leukotic cells. ebi.ac.uknih.gov It is believed to achieve this by inhibiting post-irradiation recovery processes. nih.gov

Interactive Data Table: Investigated Biological Activities

| Activity | Target/Effect | Significance |

|---|---|---|

| Enzyme Inhibition | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Xanthine Oxidase | Disrupts purine metabolism, potential therapeutic target |

| Antimalarial | Plasmodium falciparum 6-oxopurine phosphoribosyltransferase | Lead compound for new antimalarial drug development |

| Radiosensitizing | Inhibits post-irradiation recovery | Potential to enhance radiotherapy effectiveness |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEYCNOOAHGFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNN=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062590 | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-90-1 | |

| Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azahypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azahypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 8 Azahypoxanthine

Established Synthetic Routes for 8-Azahypoxanthine

Condensation Reactions

The synthesis of the v-triazolo[4,5-d]pyrimidine core of this compound often relies on condensation reactions to form the pyrimidine (B1678525) ring onto a pre-existing triazole ring. These reactions typically involve the cyclization of a 4-amino-5-carboxamido-1,2,3-triazole with a one-carbon synthon. For instance, multicomponent reactions involving 4-amino-5-carboxamido-1,2,3-triazole and carbonyl compounds demonstrate the feasibility of such cyclizations. nih.gov These reactions can be influenced by various conditions, including thermal heating, microwave irradiation, and ultrasonic activation, to yield fused pyrimidine systems. nih.gov

A common strategy involves the condensation of a thiocarbohydrazide (B147625) with a dicarboxylic acid, such as succinic acid, through direct fusion to form a bis-(4-amino-1,2,4-triazol-3-thiol) intermediate, which can then undergo further cyclization. researchgate.net While not a direct synthesis of this compound, this methodology highlights the principle of using condensation reactions to build the triazolopyrimidine scaffold.

Synthesis from 4(5)-amino-5(4)-carbamoyl-1,2,3-triazole and ethyl alkanoate

The synthesis of the this compound ring system can be achieved through the cyclization of 4-amino-5-carboxamido-1,2,3-triazole with a suitable one-carbon electrophile. While direct use of ethyl alkanoates is not extensively detailed for this specific transformation, the principle relies on the reaction of the amino group and the carboxamide moiety of the triazole with a reagent that can provide the C7 carbon of the final this compound structure. A related and widely used one-carbon source for such cyclizations is ethyl formate (B1220265). For example, the reaction of hydrazine (B178648) hydrate (B1144303) with ethyl formate is a key step in the synthesis of 4-amino-1,2,4-triazole. google.com This suggests that a similar condensation-cyclization of 4-amino-5-carboxamido-1,2,3-triazole with an appropriate ethyl alkanoate or a related one-carbon equivalent would lead to the formation of the pyrimidine ring, yielding this compound. The reaction would proceed via initial acylation of the amino group followed by intramolecular condensation and cyclization.

Chemical Synthesis from 5-aminoimidazole-4-carboxamide (B1664886) (AICA)

A well-established and practical route for the synthesis of this compound (also referred to as 2-azahypoxanthine (B601068) or AHX in some literature) starts from the readily available precursor, 5-aminoimidazole-4-carboxamide (AICA). rsc.org This multi-step synthesis involves the diazotization of AICA, followed by an intramolecular cyclization to form the triazole ring of the final product.

The key intermediate in the synthesis of this compound from AICA is 4-diazo-4H-imidazole-5-carboxamide. This diazo compound is generated by treating AICA with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium. The resulting 4-diazo-4H-imidazole-5-carboxamide is often not isolated but is used in situ for the subsequent cyclization step. The treatment of this intermediate in water or with ammonia (B1221849) leads to the formation of this compound. rsc.org

| Starting Material | Reagents | Intermediate | Product |

| 5-aminoimidazole-4-carboxamide (AICA) | NaNO₂, Acid | 4-diazo-4H-imidazole-5-carboxamide | This compound |

Derivatization Strategies of this compound

Synthesis of 2-n-alkyl-8-azahypoxanthines

The derivatization of the this compound scaffold, specifically the introduction of alkyl groups, is a key strategy for modulating its biological activity. While the specific synthesis of 2-n-alkyl-8-azahypoxanthines is not extensively documented in the provided context, general principles of N-alkylation of heterocyclic compounds can be applied.

The synthesis of N-alkyl derivatives of related v-triazolo[4,5-d]pyrimidines has been reported, providing a basis for potential synthetic routes. nih.gov A practical method for the N-alkylation of amides involves transfer hydrogenation, where primary or secondary alcohols can serve as alkylating agents in the presence of a suitable catalyst. nih.gov This approach offers a modular and efficient way to introduce alkyl chains onto nitrogen atoms within a heterocyclic core.

O-Substituted Derivatives

The synthesis of O-substituted derivatives of 8-azapurines, including this compound, has been a subject of study. These derivatives are typically prepared from the corresponding 4-chloro-v-triazolo[4,5-d]pyrimidines. The process involves reacting the chloro precursors with alkoxides, which results in the formation of O-alkyl derivatives. This method has been utilized to create various O-substituted 8-azapurines, demonstrating a key pathway for modifying the core structure. acs.org The investigation into these derivatives is part of a broader effort to understand the structure-activity relationships of v-triazolo[4,5-d]pyrimidines. acs.org

Triazolo[4,5-d]pyrimidine Nucleosides

This compound is structurally classified as a v-triazolo[4,5-d]pyrimidine. The synthesis of nucleoside analogues based on this heterocyclic system is of significant interest for developing potential therapeutic agents. nih.govnih.gov One approach involves creating analogues of naturally occurring purine (B94841) nucleosides by replacing the nitrogen at position 7 of the purine ring with a sulfur atom, forming a thiazolo[4,5-d]pyrimidine (B1250722) ring system. nih.gov For instance, analogues of inosine (B1671953) and guanosine (B1672433) have been synthesized within this scaffold. nih.gov

Another synthetic strategy focuses on the acs.orgrsc.orgmdpi.comtriazolo[4,5-d]pyrimidine core to develop inhibitors for specific enzymes like LSD1. nih.gov The synthesis involves preparing key intermediates which are then reacted with various amines, phenols, or thiophenols under alkaline conditions to yield a library of target compounds. nih.gov Structure-activity relationship (SAR) studies of these derivatives have shown that modifications at different positions on the triazolopyrimidine scaffold significantly influence their inhibitory activity. nih.govscienceopen.com

| Compound Type | Synthetic Precursor | Key Reaction | Resulting Compound Class |

|---|---|---|---|

| O-Substituted Derivatives | 4-chloro-v-triazolo[4,5-d]pyrimidines | Reaction with alkoxides | O-Alkyl-8-azapurines |

| Triazolo[4,5-d]pyrimidine Nucleosides | Various triazolopyrimidine intermediates | Reaction with amines, phenols, thiophenols | LSD1 Inhibitors |

| Thiazolo[4,5-d]pyrimidine Nucleosides | Analogues of purine nucleosides | Insertion of sulfur at position 7 | Immunotherapeutic Agents |

Biotinylated Derivatives for Mechanistic Probes

To investigate the biological mechanisms of action, biotinylated derivatives of 2-azahypoxanthine (an alternative name for this compound) have been synthesized. rsc.orgnih.gov Biotin labeling creates affinity probes that can be used to detect and isolate specific cellular targets. nih.gov The synthesis of these probes is part of a practical, large-scale synthetic route developed for 2-azahypoxanthine (AHX) and its related metabolites. rsc.orgnih.gov These biotinylated probes are crucial tools for mechanistic studies, allowing researchers to track the molecule's interactions within biological systems. rsc.org

Synthetic Approaches to Related Compounds

2-Aza-8-oxohypoxanthine (AOH) Synthesis

2-Aza-8-oxohypoxanthine (AOH), also known as 3H-imidazo[4,5-d] acs.orgrsc.orgmdpi.comtriazine-4,6(5H,7H)-dione, is a biologically active metabolite of this compound (AHX). mdpi.comgoogle.com A practical and large-scale synthesis for AOH has been developed. rsc.org The synthesis can start from 5-aminoimidazole-4-carboxamide. mdpi.commdpi.com AOH is considered a "fairy chemical" due to its origin in studies of fairy-ring-forming fungi and its role as a plant growth regulator. mdpi.com Its synthesis is important for further investigation into its potential applications, such as in cosmetics. mdpi.comjst.go.jpresearchgate.net

Conversion of this compound by Xanthine (B1682287) Oxidase

A key method for producing AOH is through the enzymatic conversion of AHX. google.commdpi.com This bioconversion process utilizes the enzyme xanthine oxidase (XOD). google.com While effective, this method faces challenges for large-scale production due to the high cost of XOD and potential reaction inhibition by the product, AOH. google.com Research has shown that when using xanthine oxidase from buttermilk, the reaction can stall, suggesting product inhibition. google.com

An alternative approach involves using microorganisms that have the ability to convert AHX to AOH. google.com For example, resting cells of Burkholderia contaminans CH-1 have been shown to efficiently facilitate this conversion. mdpi.comresearchgate.net This microbial method can overcome the limitations of using isolated enzymes, as the reaction proceeds to completion, converting all available AHX to AOH without significant product inhibition. google.com

| Conversion Method | Catalyst | Substrate | Product | Key Finding/Limitation |

|---|---|---|---|---|

| Enzymatic Conversion | Xanthine Oxidase (XOD) | This compound (AHX) | 2-Aza-8-oxohypoxanthine (AOH) | High cost and potential for product inhibition. google.com |

| Microbial Bioconversion | Burkholderia contaminans CH-1 | This compound (AHX) | 2-Aza-8-oxohypoxanthine (AOH) | Efficient conversion of all substrate to product without inhibition. google.commdpi.com |

N-Glucosides of this compound and 2-Aza-8-oxohypoxanthine

In plants such as rice, AHX and AOH are further metabolized into their N-glucoside derivatives. acs.orgnih.gov Following treatment of rice with AHX, several metabolites were detected and isolated. acs.orgresearchgate.net Through spectroscopic analysis and chemical synthesis, these metabolites were identified as N-glucosides of both AHX and AOH. acs.orgnih.govmushroom-science.jp These glucosides showed no significant plant growth-regulating activity, which indicates that glycosylation is a mechanism used by the plant to regulate the activity of AHX and AOH. acs.orgresearchgate.net The structures of four such glucosides have been determined. acs.org

| Parent Compound | Metabolic Process | Resulting Derivative | Biological Activity | Source of Isolation |

|---|---|---|---|---|

| This compound (AHX) | Glycosylation | N-Glucosides of AHX | No significant activity | AHX-treated rice acs.orgnih.gov |

| 2-Aza-8-oxohypoxanthine (AOH) | Glycosylation | N-Glucosides of AOH | No significant activity | AHX-treated rice acs.orgnih.gov |

Enzymatic Interactions and Metabolic Pathways of 8 Azahypoxanthine

Enzyme Inhibition by 8-Azahypoxanthine

This compound, a synthetic purine (B94841) analogue, interferes with normal metabolic processes by interacting with key enzymes involved in purine nucleotide synthesis. Its structural similarity to natural purine bases, particularly hypoxanthine (B114508), allows it to act as a substrate or inhibitor for several enzymes, leading to disruption of cellular functions.

This compound is a known inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a critical enzyme in the purine salvage pathway. nih.gov This pathway allows cells to recycle purine bases from the degradation of nucleic acids to synthesize new nucleotides. HGPRT catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).

The inhibitory action of this compound is evidenced by studies on cells that have developed resistance to it. Such resistance is frequently linked to a deficiency or defect in HGPRT activity. nih.govnih.gov When HGPRT is active, it recognizes this compound as a substrate, converting it into a fraudulent or non-functional nucleotide. This "lethal synthesis" incorporates the analogue into the cell's metabolic machinery, leading to cytotoxicity. Cells that lack functional HGPRT cannot perform this conversion and are therefore resistant to the toxic effects of this compound. nih.govnih.gov This mechanism demonstrates that the interaction with HGPRT is a key step in the compound's biological activity, effectively inhibiting the normal production and utilization of purine nucleotides. The transfer of a phosphoribosyl group to this compound is catalyzed by HGPRT from various sources, including human erythrocytes.

This compound also demonstrates inhibitory activity against xanthine (B1682287) oxidase (EC 1.17.3.2). This enzyme plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. Inhibition of this enzyme can lead to a buildup of hypoxanthine and xanthine and a decrease in uric acid production. The interaction of this compound with xanthine oxidase highlights another point of interference in the purine metabolic pathway.

The inhibitory potency of this compound derivatives against xanthine oxidase can be significantly influenced by the addition of N-alkyl substituents at the C-2 position of the purine ring. Research has shown that the length of the alkyl chain is a critical determinant of the compound's inhibitory activity.

Table 1: Effect of N-Alkyl Substituent Length on Xanthine Oxidase Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituent at C-2 | Relative Inhibitory Activity |

|---|---|---|

| This compound | -H | Base |

| 2-n-propyl-8-azahypoxanthine | -CH2CH2CH3 | Increased |

| 2-n-butyl-8-azahypoxanthine | -CH2CH2CH2CH3 | More Increased |

| 2-n-pentyl-8-azahypoxanthine | -CH2CH2CH2CH2CH3 | Highly Increased |

| 2-n-hexyl-8-azahypoxanthine | -CH2CH2CH2CH2CH2CH3 | Most Active |

Data derived from qualitative findings indicating activity increases with chain length.

Inosine 5'-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of IMP to xanthosine (B1684192) monophosphate (XMP). While various purine analogues are known to inhibit IMPDH, the available scientific literature from the conducted searches does not establish a direct inhibitory interaction between this compound and IMPDH. nih.gov Known inhibitors of IMPDH include compounds like mycophenolic acid, tiazofurin, and ribavirin, which are recognized as crucial for immunosuppressive and anticancer therapies.

Xanthine Oxidase Inhibition

Role in Purine Metabolism

As a purine analogue, this compound directly interferes with the highly regulated pathways of purine metabolism. Its primary interaction occurs within the purine salvage pathway, a critical recycling system for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis.

The purine salvage pathway provides an economical route for synthesizing nucleotides by reusing pre-formed bases like hypoxanthine and guanine. The central enzyme in this pathway, HGPRT, transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.

This compound functions as an analogue of hypoxanthine and is recognized by HGPRT. nih.gov This enzymatic conversion results in the formation of a fraudulent nucleotide, 8-azainosine-5'-monophosphate. The incorporation of this analogue into the nucleotide pool disrupts the delicate balance of purine metabolism. The consequence of this action is a depletion of functional nucleotides and the potential incorporation of the analogue into nucleic acids, leading to cellular dysfunction and toxicity. The resistance to this compound in mutants lacking HGPRT activity underscores the compound's role as a substrate analogue in this vital pathway. nih.govnih.gov

Metabolism in Different Organisms

The processing of this compound is organism-dependent, involving distinct enzymatic reactions that lead to various metabolites. These differences underscore the evolutionary divergence of purine metabolism.

In mammalian systems, the metabolism of purine analogues like this compound has been investigated primarily in cell cultures. Studies using the structurally related nucleoside 8-azainosine (8-aza-HR) in human epithelial (H.Ep. 2) cell lines show that it undergoes metabolic conversion. nih.gov In certain cell lines, 8-azaadenosine (B80672) (8-aza-AR) is metabolized and incorporated into polynucleotides, mainly as 8-aza-adenine. nih.gov However, in cell lines deficient in specific enzymes like adenosine (B11128) kinase, 8-aza-AR is converted to 8-aza-HR and subsequently incorporated as 8-aza-guanine. nih.gov This suggests that the metabolic fate of 8-aza compounds in mammalian cells is highly dependent on the specific enzymatic profile of the cell type, particularly the enzymes involved in guanosine monophosphate synthesis. nih.gov Furthermore, 8-aza-AR has been shown to be a potent inhibitor of de novo purine synthesis. nih.gov In experiments with mice, this compound was observed to have a slight radiosensitizing impact on hematopoietic stem cells, suggesting it may inhibit post-irradiation recovery processes. nih.gov

Table 1: Summary of this compound Metabolism

| Organism/Cell Type | Key Enzymes | Precursor(s) | Key Metabolite(s) |

| Mammalian Cells | Guanosine Monophosphate Synthesis Enzymes | 8-azainosine, 8-azaadenosine | 8-aza-guanine, 8-aza-adenine |

| Lepista sordida | Xanthine Dioxygenase | 5-aminoimidazole-4-carboxamide (B1664886) (AICA) | 2-Aza-8-oxohypoxanthine (AOH) |

| Oryza sativa | Xanthine Oxidase | This compound (AHX) | 2-Aza-8-oxohypoxanthine (AOH), N-Glucosides |

The fairy ring-forming fungus Lepista sordida is a known producer of this compound (AHX). researchgate.netnii.ac.jp In this fungus, AHX is part of a biosynthetic pathway that also produces imidazole-4-carboxamide (ICA). researchgate.netmdpi.com A key metabolic step in L. sordida is the conversion of AHX into 2-aza-8-oxohypoxanthine (AOH). researchgate.netnih.govoup.com This reaction is catalyzed by the enzyme xanthine dioxygenase, which is notably an α-ketoglutarate-dependent dioxygenase and the first reported molybdopterin-independent protein involved in hypoxanthine metabolism. nih.govoup.comscilit.com The biosynthesis of AHX itself is believed to originate from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a known intermediate in the universal purine metabolic pathway. researchgate.net This indicates the presence of a unique purine metabolic pathway within this fungus. nii.ac.jpresearchgate.net

In plants such as rice (Oryza sativa), this compound and its derivatives are part of a novel endogenous metabolic pathway and play a role in growth regulation. nih.govnih.gov

When absorbed by plants, this compound (AHX) is metabolized into a common metabolite, 2-aza-8-oxohypoxanthine (AOH). researchgate.netmdpi.comnih.gov This conversion is catalyzed by the enzyme xanthine oxidase. nih.govresearchgate.net AOH itself has been found to have growth-promoting activity in plants. researchgate.net The discovery that plants can perform this conversion was a key step in understanding the broader biological relevance of these compounds, initially found in fungi. mdpi.comresearchgate.net

To regulate the activity of these potent growth stimulators, plants like rice employ a further metabolic step. nih.gov Both AHX and its metabolite AOH can be converted into various N-glucosides. researchgate.netnih.gov These glucosides, which have been isolated and identified from AHX-treated rice, exhibit no significant growth-promoting activity. nih.gov This process of glycosylation appears to be a regulatory mechanism used by the plant to control the concentration and activity of AHX and AOH. researchgate.netnih.gov

Research has demonstrated that AHX and AOH are not just fungal products absorbed by plants but are endogenously produced within the plants themselves. researchgate.netnih.gov They are part of a novel purine metabolic pathway. nih.govresearchgate.net This pathway originates from 5-aminoimidazole-4-carboxamide (AICA), an intermediate in conventional purine metabolism. nih.govresearchgate.net In this novel branch, AICA is converted into AHX, which is subsequently oxidized to AOH. nih.gov The existence of this endogenous pathway suggests that these "fairy chemicals" function as a new family of plant hormones. mdpi.com

Plant Metabolism (e.g., Oryza sativa)

Interaction with Other Biochemical Pathways

The interaction of this compound and its derivatives with nucleic acid synthesis is a critical aspect of its biochemical activity. Following its metabolic activation, the compound can interfere with the production and function of nucleic acids through several mechanisms, including incorporation into polynucleotide chains and inhibition of essential biosynthetic pathways.

Research conducted on cell cultures has demonstrated that the nucleoside form of this compound, known as 8-azainosine, is extensively metabolized. In various cell lines, including H.Ep. 2 and Ca755, 8-azainosine is converted into the nucleotide forms of 8-azaadenine (B1664206) and 8-azaguanine (B1665908). nih.gov These analog nucleotides can then serve as substrates for polymerases, leading to their incorporation into both RNA and DNA. nih.gov Specifically, studies with radiolabeled 8-azainosine show that it is primarily incorporated into polynucleotides in the form of 8-azaguanine. nih.gov The incorporation of these fraudulent bases can alter the structural and functional properties of the resulting nucleic acid strands. For instance, studies on related 8-aza-7-deazapurine analogs have shown that their presence in oligonucleotides can significantly lower the binding affinity and thermal stability of DNA and RNA duplexes, which is attributed to unfavorable glycosidic torsion angles. researchgate.net

Beyond its direct incorporation, this compound derivatives exert significant inhibitory effects on the de novo synthesis pathways for both pyrimidines and purines. In H.Ep. 2 cells, 8-azainosine has been shown to block the pyrimidine (B1678525) biosynthesis pathway. nih.gov This inhibition occurs at the step of converting orotic acid into uridine (B1682114) nucleotides, leading to an observable accumulation of orotidine (B106555). nih.gov However, this specific blockade of pyrimidine synthesis does not appear to be the primary driver of the compound's cytotoxic effects in cell cultures. nih.gov

While 8-azainosine itself does not potently inhibit de novo purine synthesis, its related compound, 8-azaadenosine, is a powerful inhibitor of this pathway. nih.gov The metabolism of 8-azapurines is complex and can be cell-line dependent. For example, in a cell line resistant to 8-azainosine, the compound was only metabolized to a very small extent, suggesting that resistance may be due to altered substrate specificities of enzymes involved in guanosine monophosphate (GMP) synthesis, which would normally convert 8-azainosine monophosphate to its corresponding guanine analog nucleotide. nih.gov The general metabolism of 8-azapurines has been a subject of study since the 1950s, highlighting their long-recognized interaction with bacterial and viral nucleic acid processes. nih.gov

Table 1: Summary of this compound Derivative Effects on Nucleic Acid Synthesis Data derived from studies on 8-azainosine (8-aza-HR), the riboside of this compound.

| Process Affected | Specific Effect | Compound Studied | Cell Line / System | Reference |

| Polynucleotide Incorporation | Metabolized and incorporated as 8-azaguanine (primarily) and 8-azaadenine into polynucleotides. | 8-Azainosine | H.Ep. 2, Ca755 | nih.gov |

| Pyrimidine Synthesis | Blocks the conversion of orotic acid to uridine nucleotides, causing orotidine accumulation. | 8-Azainosine | H.Ep. 2 | nih.gov |

| Purine Synthesis | Does not significantly inhibit de novo purine synthesis at relevant concentrations. | 8-Azainosine | H.Ep. 2 | nih.gov |

| Nucleic Acid Duplex Stability | Incorporation of related 8-aza-7-deazapurine analogs destabilizes DNA and RNA duplexes. | 8-aza-7-deazaguanine | Synthetic Oligonucleotides | researchgate.net |

Pharmacological and Biological Activities of 8 Azahypoxanthine and Its Derivatives

Antimalarial Activity

8-Azahypoxanthine is recognized for its antimalarial properties, which are rooted in the unique metabolic requirements of the Plasmodium parasite. The protozoa responsible for malaria cannot synthesize purines de novo and are therefore entirely dependent on salvaging them from the host. A key purine (B94841) required for the growth and replication of erythrocytic Plasmodium falciparum is hypoxanthine (B114508).

The primary mechanism of this compound's antimalarial action is the inhibition of the parasite's hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). This enzyme is critical for the purine salvage pathway, as it converts hypoxanthine into inosine (B1671953) monophosphate, a necessary precursor for nucleic acid synthesis. By acting as an inhibitor of HGXPRT, this compound effectively disrupts this essential metabolic process, leading to the parasite's death.

Interactive Data Table: Antimalarial Activity of this compound

| Target Organism | Mechanism of Action | Key Enzyme Involved | Effect |

|---|---|---|---|

| Plasmodium falciparum | Inhibition of purine salvage pathway | Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) | Inhibition of parasite growth and replication |

Antitumor/Antineoplastic Activity

This compound and its derivatives have demonstrated significant antitumor and antineoplastic activities in various studies. This activity stems from its ability to interfere with the metabolic processes of rapidly dividing cancer cells.

The principal mechanism underlying the antitumor effect of this compound is its function as an inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme plays a crucial role in the purine salvage pathway, which allows cells to recycle purines for the synthesis of DNA and RNA. Cancer cells, with their high rate of proliferation, are heavily reliant on these pathways to sustain their growth. By inhibiting HGPRT, this compound disrupts the synthesis of nucleic acids, leading to the inhibition of tumor cell growth.

A notable characteristic of this compound is its differential toxicity towards normal and malignant cells. elsevierpure.comnih.gov Research has shown that normal human fibroblast cells are significantly more resistant to concentrations of this compound that are lethal to malignant cells. elsevierpure.com

This selective effect is linked to the presence of hypoxanthine in the cellular environment. elsevierpure.com Hypoxanthine appears to protect normal cells from the toxic effects of this compound by competing with it for the HGPRT enzyme, thereby preventing the metabolization of this compound into a toxic compound. elsevierpure.com While malignant cells often exhibit higher levels of HGPRT activity, this does not account for the protective effect seen in normal cells. elsevierpure.com This suggests either a qualitative difference between the HGPRT enzymes in normal and malignant cells or a differential permeability of the cells to hypoxanthine. elsevierpure.com

Interactive Data Table: Differential Sensitivity to this compound

| Cell Type | Sensitivity to this compound | Effect of External Hypoxanthine | Relative HGPRT Activity |

|---|---|---|---|

| Normal Human Fibroblasts | Markedly resistant elsevierpure.com | Protective elsevierpure.com | Lower elsevierpure.com |

| Malignant Cells | Sensitive (lethal effect) elsevierpure.com | No protective effect | Approximately 3x higher than normal cells elsevierpure.com |

Resistance to purine analogs like this compound is a recognized challenge. In studies involving the related compound 8-azaguanine (B1665908), resistance in mammalian cells has been linked to alterations in the HGPRT enzyme. nih.gov Some resistant mutant cell lines show extremely low or absent HGPRT activity, which prevents the conversion of the drug into its toxic nucleotide form. nih.gov However, other resistant mutants have been identified that possess normal or even elevated levels of HGPRT activity in vitro, suggesting that their mechanism of resistance is not due to a lack of the enzyme but may involve other factors. nih.gov

Radiomodifying Action

This compound has been observed to possess radiomodifying properties, specifically acting as a radiosensitizer.

In experimental studies on mice, this compound was found to exert a slight radiosensitizing effect on both hematopoietic stem cells and leukotic (leukemic) cells. nih.gov The observed pattern of changes led researchers to hypothesize that the compound's radiosensitizing action is due to an inhibitory effect on the cells' ability to recover from radiation-induced damage. nih.gov This suggests that this compound may enhance the efficacy of radiation therapy by impairing post-irradiation repair mechanisms in these cell populations.

Applications and Research Directions for 8 Azahypoxanthine

Applications in Medicinal Chemistry

8-Azahypoxanthine is recognized for its role as an inhibitor of several key enzymes, which forms the basis of its therapeutic potential. mdpi.com The compound has demonstrated antitumor and antimalarial activities in research settings. mdpi.comresearchgate.netlookchem.com Its primary mechanism of action in a medicinal context is through the inhibition of enzymes involved in purine (B94841) metabolism. mdpi.com

One of the main targets of this compound is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.net HGPRT is a crucial enzyme in the purine salvage pathway, which recycles purine bases. By inhibiting this enzyme, this compound can interfere with DNA and RNA synthesis, a characteristic that has been explored for its antitumor effects. researchgate.netnii.ac.jp Research has shown a differential sensitivity to this compound between normal and malignant human cells in vitro.

Additionally, this compound and its derivatives have been studied as inhibitors of xanthine (B1682287) oxidase. nih.gov Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The inhibitory activity of 2-n-alkyl-8-azahypoxanthines against xanthine oxidase was found to be dependent on the length of the alkyl chain, with 2-n-hexyl-8-azahypoxanthine being the most potent among the tested derivatives. nih.gov This highlights the potential for developing specialized inhibitors based on the this compound scaffold. nih.govnih.gov The broader class of xanthine derivatives has been investigated for a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory actions. nih.govnih.gov

Table 1: Investigated Medicinal Applications of this compound

| Application Area | Target Enzyme/Process | Observed Activity | Citations |

|---|---|---|---|

| Antitumor | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Inhibition of purine salvage pathway, differential sensitivity in malignant cells. | nii.ac.jp, researchgate.net, |

| Antimalarial | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Inhibition of parasite's purine metabolism. | lookchem.com, mdpi.com |

| Enzyme Inhibition | Xanthine Oxidase | Inhibition of uric acid production pathway. | nih.gov |

Use as a Research Reagent and Probe

Beyond its direct therapeutic applications, this compound serves as a valuable tool in scientific research, particularly in the study of enzymes.

Based on the provided search results, there is no information available regarding the use of this compound as a fluorescent probe. While fluorescent probes are developed for various biological targets, including enzymes and reactive oxygen species, the application of the this compound scaffold for this purpose is not described in the consulted literature. rsc.orgnih.govmdpi.comnih.gov

This compound is a well-established inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase, making it a useful reagent for enzymological studies. researchgate.netnih.gov Enzyme inhibitors are fundamental tools in biochemistry for elucidating enzyme mechanisms, studying metabolic pathways, and understanding the structure of active sites. nih.govmdpi.com

By using inhibitors like this compound, researchers can probe the kinetics of an enzymatic reaction. mdpi.com For example, studies on the interaction between xanthine oxidase and the inhibitor 8-bromoxanthine (B49285) have provided insights into how purines interact with the enzyme's active site. nih.gov Such studies help determine kinetic parameters and the mode of inhibition (e.g., competitive, noncompetitive). nih.govnih.gov The ability of this compound derivatives to inhibit xanthine oxidase allows for structure-activity relationship (SAR) studies, where modifications to the inhibitor's structure are correlated with changes in inhibitory potency. nih.gov This provides a deeper understanding of the molecular interactions between the enzyme and the inhibitor. nih.gov

Table 2: this compound in Enzymological Research

| Enzyme Target | Role of this compound | Type of Study | Citations |

|---|---|---|---|

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Inhibitor | Mechanistic studies, probing purine salvage pathway. | researchgate.net, |

| Xanthine Oxidase | Inhibitor | Structure-activity relationship (SAR) studies, kinetic analysis. | nih.gov |

Dermatological Applications (Related to 2-Aza-8-oxohypoxanthine)

Research has shifted to explore the potential of "fairy chemicals," particularly 2-aza-8-oxohypoxanthine (AOH), for applications beyond agriculture, with a significant focus on dermatology. mdpi.commdpi.com AOH, a metabolite of this compound (AHX) in plants, has been identified as a promising functional cosmetic ingredient due to its broad effects on skin barrier function. mdpi.comresearchgate.netbegellhouse.com Its potential for practical use has been substantiated through various efficacy and safety evaluations, leading to its development as an ingredient in cosmetic formulations. mdpi.compersonalcaremagazine.com

Tyrosinase Inhibition and Melanin (B1238610) Production Suppression

A key mechanism behind AOH's dermatological potential lies in its ability to influence skin pigmentation. Scientific investigations have focused on its effect on tyrosinase, a critical enzyme in the synthesis of melanin. mdpi.com In studies utilizing murine melanoma cell lines, AOH demonstrated a clear inhibitory effect on this process.

Research findings indicate that the addition of AOH resulted in a 13% inhibition of tyrosinase activity compared to untreated controls. mdpi.comresearchgate.netresearchgate.net This inhibition of the enzyme's activity directly contributes to a reduction in the production of melanin. The same studies observed that melanin production was suppressed by 36% in the presence of AOH. mdpi.comresearchgate.netresearchgate.netresearchgate.net This suggests that AOH's ability to lighten skin is, at least in part, due to its direct interference with the melanin synthesis pathway. mdpi.comresearchgate.net

Furthermore, the mechanism appears to be linked to the suppression of pro-inflammatory factors. mdpi.comresearchgate.net DNA microarray studies have shown that AOH suppresses the expression of genes that induce inflammatory cytokines, such as prostaglandin (B15479496) E synthase (PGES) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.netnih.govresearchgate.net Since these inflammatory cytokines are known to increase tyrosinase expression, their suppression by AOH is believed to be a key part of the mechanism leading to reduced tyrosinase activity and, consequently, decreased melanin production. mdpi.comresearchgate.netresearchgate.net

Table 1: Effect of 2-Aza-8-oxohypoxanthine (AOH) on Melanogenesis

| Parameter | Effect of AOH Treatment | Percentage Change vs. Control | Source |

| Tyrosinase Activity | Inhibited | 13% | mdpi.comresearchgate.netresearchgate.net |

| Melanin Production | Suppressed | 36% | mdpi.comresearchgate.netresearchgate.netresearchgate.net |

Skin Lightening Potential

The inhibitory effects of 2-Aza-8-oxohypoxanthine (AOH) on tyrosinase activity and melanin production translate to a demonstrable skin lightening effect. mdpi.comresearchgate.net This has been confirmed in clinical trials designed to assess its efficacy as a cosmetic ingredient. mdpi.combegellhouse.comnih.gov

In a clinical study, a lotion containing 0.1% AOH was applied by participants for a period of eight weeks. mdpi.comnih.gov The assessment of skin lightness was conducted using the L* value, an objective colorimetric index where a higher value indicates greater lightness. The results of the trial showed that the L* values of the group applying the AOH lotion increased significantly from the start of the trial to the eight-week mark. mdpi.combegellhouse.comnih.gov This outcome provides clinical evidence for the skin lightening, or brightening, effect of AOH. mdpi.commdpi.com The observed increase in skin lightness is attributed to the suppression of inflammatory factors and the subsequent reduction in melanin production. researchgate.netnih.gov

Cell-Activating Effect on Normal Human Epidermal Keratinocytes

Beyond its impact on pigmentation, 2-Aza-8-oxohypoxanthine (AOH) has been shown to exert a direct influence on the primary cells of the epidermis, the keratinocytes. mdpi.com Studies evaluating the effect of AOH on normal human epidermal keratinocytes (NHEKs) have revealed a significant cell-activating effect. mdpi.compersonalcaremagazine.com

Using an MTT assay to measure mitochondrial respiration, which is indicative of cell viability and proliferation, researchers found that AOH increased the viability of NHEK cells. mdpi.comresearchgate.net This effect was observed to be concentration-dependent. A significant increase in cell viability was noted at AOH concentrations ranging from 7.8 to 31.3 μg/mL. mdpi.comresearchgate.netnii.ac.jp These findings suggest that AOH can promote the activity and proliferation of human epidermal cells, a key aspect of maintaining healthy skin turnover and function. mdpi.compersonalcaremagazine.com

Table 2: Effect of 2-Aza-8-oxohypoxanthine (AOH) on Keratinocyte Viability

| AOH Concentration | Effect on NHEK Cell Viability | Source |

| 7.8 - 31.3 μg/mL | Significant Increase | mdpi.comresearchgate.netnii.ac.jp |

| > 250 μg/mL | Significant Decrease | mdpi.comresearchgate.netnii.ac.jp |

Impact on Skin Barrier Function Gene Expression

A critical aspect of skin health is the integrity of the epidermal barrier, which protects against environmental stressors and prevents water loss. DNA microarray analysis of normal human epidermal keratinocytes (NHEKs) treated with 2-Aza-8-oxohypoxanthine (AOH) has demonstrated that the compound significantly stimulates the expression of genes involved in maintaining and improving skin barrier function. mdpi.commdpi.comnii.ac.jp

The analysis of 177 genes related to skin aging and disease revealed that AOH upregulates a wide array of genes crucial for the skin barrier. mdpi.comnii.ac.jp This includes genes responsible for:

Intercellular Adhesion: AOH significantly increased the expression of genes such as CLDN1, DSC1, DSG1, and CDH1 (E-cadherin), which are vital for the tight junctions and desmosomes that hold skin cells together. mdpi.comresearchgate.netnii.ac.jp

Stratum Corneum Detachment: The expression of proteases like KLK5, KLK7, and SPIMK5, which are involved in the orderly shedding of dead skin cells (desquamation), was also upregulated. mdpi.comnii.ac.jp

Keratinocyte Differentiation: Genes considered general indicators of differentiation, such as KRT1, KRT10, TGM1 (transglutaminase 1), and IVL (involucrin), were stimulated by AOH. mdpi.comnii.ac.jp

Cornified Envelope Formation: AOH treatment led to increased expression of SPRR1B and IVL, proteins that are essential components of the cornified envelope, a robust structure that provides the skin with its protective barrier. mdpi.comresearchgate.net

These findings collectively suggest that AOH enhances skin barrier function by promoting epidermal differentiation, maturation, and the structural integrity of the epidermis at a genetic level. mdpi.compersonalcaremagazine.com

Table 3: Upregulation of Skin Barrier Genes by 2-Aza-8-oxohypoxanthine (AOH)

| Gene Category | Upregulated Genes | Function | Source |

| Intercellular Adhesion | CLDN1, DSC1, DSG1, CDH1 | Strengthens connections between skin cells | mdpi.comresearchgate.netnii.ac.jp |

| Stratum Corneum Detachment | KLK5, KLK7, SPIMK5 | Regulates shedding of dead skin cells | mdpi.comnii.ac.jp |

| General Differentiation | KRT1, KRT10, TGM1, IVL | Promotes maturation of keratinocytes | mdpi.comnii.ac.jp |

| Cornified Envelope | SPRR1B, IVL | Forms the protective outer layer of skin cells | mdpi.comresearchgate.net |

常见问题

What are the primary metal binding sites in 8-azahypoxanthine, and how are they experimentally determined?

Basic Research Question

The primary metal binding sites in this compound are determined using X-ray crystallography, NMR spectroscopy, and molecular orbital calculations. Studies on methylmercury(II) and zinc(II) complexes reveal that N9 is the dominant coordination site under pH 2–10, analogous to natural purines . For example, in [(CH₃Hg)₂AHx] (Complex 3), N9 and N1 are coordinated to Hg atoms, confirmed by crystallographic data and ¹H NMR shifts (δ[MeHg] = 0.82 ppm, JHg = 213 Hz) . Secondary interactions involve O6 and N3, contributing to chain-like molecular structures .

How do contradictory findings about metal coordination sites (e.g., N7 vs. N9) impact the design of metal-8-azahypoxanthine complexes?

Advanced Research Question

Contradictions arise in Cd(II) complexes, where N7 (not N9) is the primary binding site, unlike Zn(II) and Hg(II) . These discrepancies challenge assumptions about universal coordination behavior and necessitate:

- pH-controlled synthesis : Adjusting pH (2–10) to isolate specific stoichiometries (e.g., 2:1 vs. 1:1 complexes) .

- Tautomer stability analysis : Computational studies (e.g., Pullman and Berthod’s MO calculations) prioritize N9H > N7H > N8H tautomers, guiding predictions of binding preferences .

- Comparative crystallography : Contrasting structures like Cd(H₂O)₄(AHxH)₂ (N7-bound) with Zn/Hg analogs (N9-bound) highlight metal-specific electronic effects .

What synthetic methodologies are used to prepare this compound-metal complexes, and how are purity and stoichiometry validated?

Basic Research Question

Complexes are synthesized via pH-controlled aqueous reactions :

- Example : Mixing this compound (0.55 mmol) with methylmercury(II) hydroxide (0.55 mmol) in water, followed by slow evaporation to crystallize [(CH₃Hg)₂AHx] .

- Validation :

How does tautomeric instability of this compound influence its metal-binding behavior and experimental reproducibility?

Advanced Research Question

Tautomerism complicates reproducibility due to shifts in protonation states (N1, N8, or N9) under varying pH . Key strategies include:

- Protonation site mapping : Crystal structures show N1 and N8 protonation in free this compound, but N9 becomes dominant upon metal binding .

- pH titration : Isolating 1:1 vs. 2:1 complexes at pH 5 vs. 12 reveals stoichiometric dependencies .

- Substituent engineering : 9-Benzyl substitution in 8-aza-9-BzAHxH forces N1 coordination, bypassing tautomeric ambiguity .

What role does this compound play in microbial genetics, particularly in plasmid curing and counterselection?

Applied Research Question

this compound acts as a counterselection agent in Methanococcus maripaludis and Clostridium thermocellum by targeting the hpt (hypoxanthine phosphoribosyltransferase) gene:

- Mechanism : hpt mutants resist this compound, enabling selection against plasmid-bearing cells .

- Protocol : Transformants are cultured in medium with 500 µg/mL this compound for 4–5 generations to eliminate plasmids .

- Validation : Loss of antibiotic resistance (e.g., puromycin) confirms plasmid curing .

How is this compound utilized in enzymatic inhibition assays, and what are its biochemical implications?

Biochemical Research Question

this compound inhibits hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , a key enzyme in purine salvage pathways:

- Assay design : Competitive inhibition is measured via radioactive tracer displacement (e.g., ¹⁴C-hypoxanthine uptake in Plasmodium cultures) .

- Antimalarial activity : By blocking HGPRT, it disrupts nucleotide synthesis in Plasmodium falciparum .

- Caveats : Cross-reactivity with human HGPRT requires selectivity studies to avoid cytotoxicity .

What analytical challenges arise in characterizing weak secondary interactions (e.g., Hg···O6/N3) in this compound complexes?

Advanced Methodological Question

Weak interactions (2.7–3.0 Å) are critical for structural stability but difficult to resolve:

- Crystallographic refinement : Anisotropic temperature factors and rigid-body constraints improve accuracy for Hg···O6/N3 bonds .

- NMR limitations : Secondary bonds often lack detectable ¹H/¹³C shifts, necessitating DFT calculations .

- Validation : Comparing experimental bond lengths with database entries (e.g., Cambridge Structural Database) confirms non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。